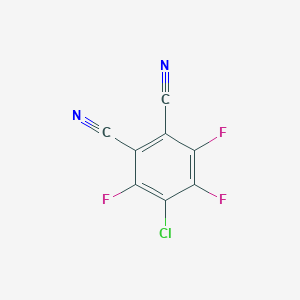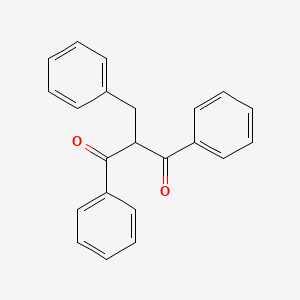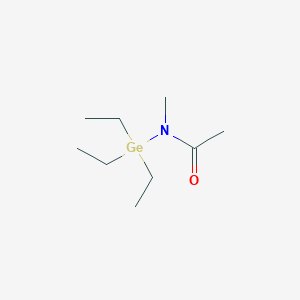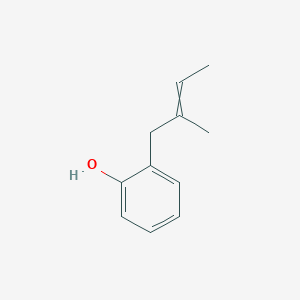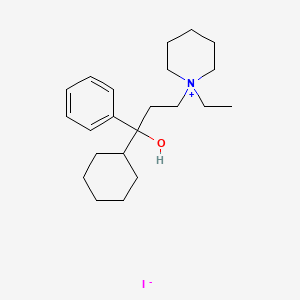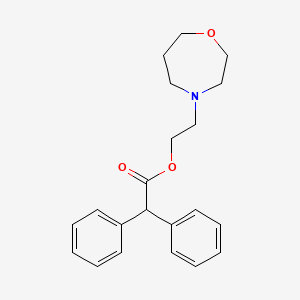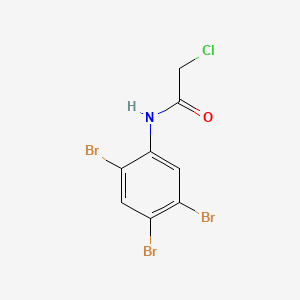
2-Chloro-2',4',5'-tribromoacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2’,4’,5’-tribromoacetanilide is a chemical compound with the molecular formula C8H5Br3ClNO and a molecular weight of 406.3 g/mol . It is known for its unique structure, which includes a chloro group and three bromo groups attached to an acetanilide core.
Vorbereitungsmethoden
The synthesis of 2-Chloro-2’,4’,5’-tribromoacetanilide typically involves the bromination of 2-chloroacetanilide. The reaction conditions often include the use of bromine in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the 2’, 4’, and 5’ positions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-2’,4’,5’-tribromoacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2’,4’,5’-tribromoacetanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-2’,4’,5’-tribromoacetanilide involves its interaction with specific molecular targets. The chloro and bromo groups play a crucial role in its reactivity and interactions with biological molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-2’,4’,5’-tribromoacetanilide can be compared with other halogenated acetanilides, such as:
- 2-Chloro-4’,5’-dibromoacetanilide
- 2-Chloro-2’,4’-dibromoacetanilide
- 2-Chloro-2’,5’-dibromoacetanilide
These compounds share similar structures but differ in the number and positions of halogen atoms. The unique combination of chloro and three bromo groups in 2-Chloro-2’,4’,5’-tribromoacetanilide gives it distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
23543-07-9 |
|---|---|
Molekularformel |
C8H5Br3ClNO |
Molekulargewicht |
406.29 g/mol |
IUPAC-Name |
2-chloro-N-(2,4,5-tribromophenyl)acetamide |
InChI |
InChI=1S/C8H5Br3ClNO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14) |
InChI-Schlüssel |
MBZFIMRWWDEFOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)Br)Br)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


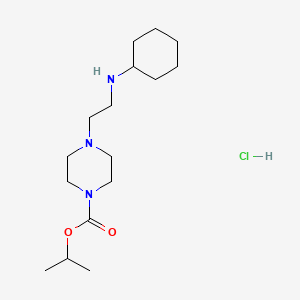
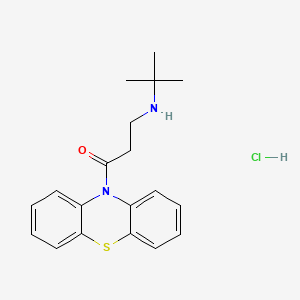
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)
